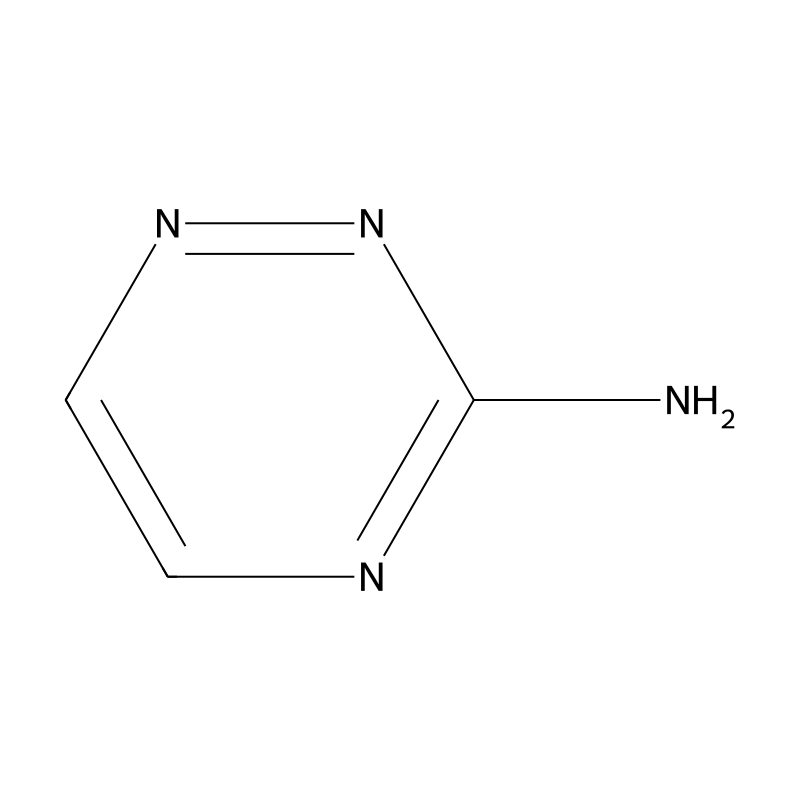

3-Amino-1,2,4-triazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Amino-1,2,4-triazine crystal structure XRD analysis

Crystal Structure from XRD Analysis

The core crystal structure information, as determined by single-crystal X-ray diffraction, is summarized in the table below.

| Property | Description |

|---|---|

| Key Structural Features | Double bonds located at C(2)-N(2) and C(3)-N(3) positions [1]. |

| Resonance & Electronic Structure | The 3-amino group donates its unpaired electrons and resonates through the C(1)-N(1) bond with the 1,2,4-triazine ring [1]. |

| Intermolecular Interactions | The crystal structure is stabilized by two intermolecular hydrogen bonds [1]. |

Methodological Insights

While the search results lack a step-by-step XRD protocol, they provide details on complementary computational and experimental methods used to study the molecule's structure.

- Computational Validation: Theoretical calculations using Density Functional Theory (DFT) and MP2 methods with the 6-311++G(d,p) basis set show that the optimized geometrical parameters of the most stable tautomer (3-atz1) are consistent with experimental XRD data. The reported deviations are within 0.011 Å for bond lengths and 0.338° for bond angles [2].

- Spectroscopic Characterization: Experimental vibrational spectra (IR and Raman) of 3-amino-1,2,4-triazine have been recorded for the solid state (using KBr discs) and in various solutions (DMSO, water). These spectra are used to validate the computational models [2].

The following diagram illustrates the key structural features and intermolecular interactions described in the XRD analysis:

Therapeutic Relevance & Drug Discovery Context

The structural studies of this compound are driven by its promising biological activity. Recent research highlights its role as a core scaffold in developing new anticancer agents.

- Target Role: Derivatives of this compound are designed as potent and selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), specifically PDK1 and PDK4 [3] [4].

- Therapeutic Application: PDK inhibition is a strategic approach to combat metabolic reprogramming (the Warburg effect) in cancer cells. These this compound-based inhibitors have shown promising antitumor activity in models of KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), a particularly aggressive and treatment-resistant cancer [3] [4].

- Synthesis: These derivatives are often synthesized via a molecular hybridization approach, cyclizing bis(indolyl)ethane-1,2-diones with aminoguanidine bicarbonate [3] [4].

The workflow below outlines the process from structural analysis to therapeutic application:

References

3-Amino-1,2,4-triazine hydrogen bonding network

Crystal Structure and Hydrogen Bonding

In its crystalline form, 3-Amino-1,2,4-triazine molecules form extensive hydrogen-bonded chains that are nearly parallel to the crystal's b-axis [1]. Each molecule participates in four hydrogen bonds, acting twice as a donor and twice as an acceptor [1]. The molecules are planar and parallel to each other within a stack, with a short interplanar distance of approximately 2.88 Å, indicating significant π-π interactions that contribute to the stability of the crystal packing [1].

The table below summarizes the key hydrogen bonds observed in the crystal structure of the pure compound and a representative coordination complex [1] [2]:

| Bond Type | Role in Network | Distance (Å) / Angle (°) | Function / Consequence |

|---|---|---|---|

| N–H⋯N (Amino to Ring N) | Forms molecular chains | D–H: ~0.84, H⋯A: ~2.10, D⋯A: ~2.93 [2] | Creates zigzag chains & R33(9) motifs [2] |

| O–H⋯N (Water to Ring N) | Links metal complexes & organic moieties | D–H: ~0.82, H⋯A: ~2.02, D⋯A: ~2.83 [2] | Integrates triazine into 3D supramolecular framework [2] |

| O–H⋯O (Water to Nitrate) | Connects adjacent metal complexes | D–H: ~0.83, H⋯A: ~2.04, D⋯A: ~2.86 [2] | Forms cyclic R22(8) ring motifs [2] |

| Weak C–H⋯O | Additional stabilization | C⋯O: ~3.33-3.48 [2] | Further stabilizes crystal packing [2] |

| π-π Stacking | Stabilizes molecular stacks | ~2.88 Å interplanar distance [1] | Enhances crystal cohesion [1] |

The distortion of the 1,2,4-triazine ring from an ideal hexagonal shape, particularly the smaller C–N–C internal angle, is primarily due to the steric effect of lone-pair electrons on the ring nitrogen atoms. This distortion is present in both the crystal structure and gas-phase calculations, though hydrogen bonding in the crystal further influences the geometry [1].

Experimental and Computational Analysis

The hydrogen bonding network can be characterized using several experimental and computational techniques:

- Single-Crystal X-Ray Diffraction (XRD): This is the primary method for determining the precise crystal structure. Data collection can be performed on diffractometers like the Siemens P4, and structures are solved and refined using software suites like SHELX [1].

- Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to study the effects of hydrogen bonding on molecular vibrations. Spectra should be recorded for the solid state (e.g., in a KBr disc) and in various solvents to analyze solvation effects [3].

- Computational Modeling: Density Functional Theory (DFT) and MP2 methods with basis sets like 6-311++G(d,p) are used to optimize molecular geometry and calculate vibrational frequencies. The Polarizable Continuum Model (PCM) is applied to simulate solvent effects, allowing for a direct comparison with experimental data from different solvents [3].

- Hirshfeld Surface Analysis: This computational tool, implemented in software like CrystalExplorer, visualizes and quantifies intermolecular interactions on the surface of a molecule in a crystal. For this compound in a neodymium complex, analyses show that N⋯H/H⋯N interactions (42.9%) and H⋯H interactions (20.6%) are the major contributors to the crystal surface [2].

Application in Drug Discovery

The this compound scaffold is significant in medicinal chemistry. A recent study developed a library of derivatives as novel Pyruvate Dehydrogenase Kinase (PDK) inhibitors [4]. PDKs are enzymes involved in cancer cell metabolic reprogramming (the Warburg effect), and their inhibition is a promising therapeutic strategy, particularly for aggressive KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) [4].

The synthesis involves a molecular hybridization approach, combining the triazine core with indole moieties. The key synthetic step is a ring-closure reaction of bis(indolyl)ethane-1,2-diones with aminoguanidine bicarbonate to form the triazine derivatives [4]. These compounds showed potent and subtype-selective inhibition against PDK1 and PDK4 isoforms in biochemical assays, induced cancer cell death at low micromolar concentrations in 2D and 3D cellular models, and demonstrated efficacy in vivo with a favorable tolerability profile [4]. The hydrogen-bonding capacity of the triazine core is crucial for its interaction with the target proteins.

Diagram of Hydrogen Bonding Network

The following Graphviz diagram illustrates the primary hydrogen-bonded chain formation and key intermolecular interactions in the crystal structure of this compound.

This network showcases the one-dimensional chains formed via primary N–H⋯N bonds, stabilized by π-π stacking and other interactions that extend the structure into higher dimensions [1] [2].

References

- 1. (IUCr) 3 - Amino - 1 , 2 , 4 - triazine [journals.iucr.org]

- 2. Crystal structure and Hirshfeld surface analysis of the 1 : 3 adduct of... [pmc.ncbi.nlm.nih.gov]

- 3. Theoretical and experimental study of solvent effects on the ... [sciencedirect.com]

- 4. Discovery of the this compound-Based Library as ... [pmc.ncbi.nlm.nih.gov]

vibrational spectra IR Raman 3-amino-1,2,4-triazine

Vibrational Spectra Data

The following table summarizes the key experimental data available for 3-amino-1,2,4-triazine from the NIST Standard Reference Database [1].

| Spectrum Type | Physical State | Sample Preparation (Mull) | Spectral Range | Instrument Parameters |

|---|---|---|---|---|

| IR Spectrum [1] | Solid | Fluorolube (3800-1330 cm⁻¹); Nujol (1330-400 cm⁻¹) | 400 to 3800 cm⁻¹ | DOW KBr Foreprism-Grating; Resolution: 2 cm⁻¹ |

| Data Availability | The spectrum is digitized and available for download from the NIST website in JCAMP-DX format [1]. |

A study on the closely related molecule 3-amino-1,2,4-triazole (3-AT) provides context. Its FT-Raman spectrum in the solid state showed strong bands at 1645 cm⁻¹, with other medium-strong bands at 1593, 1537, 1425, 1373, 1271, 1231, 1158, 1130, 1105, 1055, 1035, 1007, 985, 899, 783, 765, 668, 641, 621, 545, 530, 452, and 423 cm⁻¹ [2]. This data may serve as a useful reference for expected vibrational regions.

Experimental Protocols for Raman Spectroscopy

While a specific protocol for this compound was not found, the general methodology for Raman spectroscopy of similar compounds involves the following steps [3] [2]:

- Sample Preparation: Solid samples can be prepared as a powder, tablet, or in a well plate. For solids, use a container suitable for solid sample transfers [3].

- Instrument Settings: The instrument (e.g., a THz Raman Well Plate System) requires several adjustments [3]:

- Laser: A continuous wave diode laser (e.g., 785 nm) is common.

- Power: Input power must be adjusted to maximize the signal-to-noise ratio without saturating the detector.

- Objective: Selection of an appropriate objective (e.g., 2x, 4x, 10x, or 20x) to focus the laser on the sample.

- Focus & Exposure: Fine adjustments are made to focus and exposure settings to optimize the signal.

- Data Collection: The spectrum is measured over the desired range (e.g., 10 cm⁻¹ to 3800 cm⁻¹). Measurements can be performed at a single point or by scanning over specified coordinates to create spatially resolved Raman maps [3].

Experimental Workflow Visualization

The diagram below outlines the core workflow for conducting a confocal Raman spectroscopy experiment, from sample preparation to data analysis.

Raman spectroscopy experimental workflow [3] [2].

Key Information for Researchers

- Tautomerism Consideration: For N-heterocyclic compounds like triazoles, the molecular structure can exist as different tautomers (e.g., 1H-, 2H-, 4H-), which can be environment-dependent. The dominant tautomer can affect the vibrational spectrum, so this should be considered when interpreting data [2].

- Complementary Technique: IR and Raman spectroscopy are complementary. IR is sensitive to polar functional groups, while Raman is more sensitive to non-polar groups and the molecular skeleton. Using both techniques provides a more complete vibrational profile [4].

References

3-amino-1,2,4-triazine tautomerism solvent effects

Tautomerism and Solvent Effects

3-amino-1,2,4-triazine (3-atz) can exist in several tautomeric forms. The relative stability of these tautomers is not absolute but depends on the surrounding solvent environment [1].

- Predominant Tautomer: In the gas phase and across various solvents (chloroform, acetonitrile (ACN), dimethyl sulfoxide (DMSO), and water), the 3-atz1 form is consistently identified as the most stable tautomer [1].

- Solvent Interaction Models: The Polarizable Continuum Model (PCM) is a key method for simulating solvent effects. It treats the solvent as a continuous medium characterized by its macroscopic dielectric constant, placing the solute molecule in a cavity within this medium [1].

- Impact of Solvent Polarity: As the solvent's polarity increases, several key molecular properties of the dominant 3-atz1 tautomer also increase. The table below summarizes these changes, demonstrating how a polar environment stabilizes the molecule differently than the gas phase [1].

Table 1: Influence of Solvent Polarity on Molecular Properties of 3-atz1 [1]

| Solvent (Dielectric Constant) | Total Energy (a.u.) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |

|---|---|---|---|---|---|

| Gas Phase | -340.258 | 4.33 | -6.41 | -1.87 | 4.54 |

| Chloroform (4.9) | -340.262 | 5.12 | -6.44 | -1.89 | 4.55 |

| Acetonitrile (36.6) | -340.264 | 5.32 | -6.45 | -1.90 | 4.55 |

| Dimethyl Sulfoxide (46.7) | -340.264 | 5.35 | -6.45 | -1.90 | 4.55 |

| Water (78.4) | -340.265 | 5.39 | -6.46 | -1.90 | 4.56 |

Experimental and Computational Protocols

A combined approach of computational modeling and experimental validation is essential for studying these effects.

Computational Methodology [1]

- Software: Calculations are performed using the Gaussian 03 program package.

- Geometry Optimization: The molecular structures of all possible 3-atz tautomers are fully optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. For higher accuracy, the MP2 method with the same basis set is also used.

- Solvent Effects: Solvent interactions are incorporated using the Polarizable Continuum Model (PCM). The geometry of the solute molecule is re-optimized within the reaction field of various solvents.

- Vibrational Analysis: Vibrational frequencies, along with IR and Raman intensities, are calculated for the most stable tautomer in different environments to compare with experimental spectra.

Experimental Verification [1]

- Sample Preparation: A commercial 3-atz sample is used without further purification.

- FT-IR Spectroscopy: The infrared spectrum is recorded in the 4000–400 cm⁻¹ region using a KBr disc preparation.

- Raman Spectroscopy: The Raman spectrum is recorded between 3500 and 50 cm⁻¹ using a 1064 nm Nd:YAG laser for excitation.

- Solution Spectra: Infrared spectra in solution (DMSO and water) are obtained using a liquid cell to assess solvent-induced shifts.

The following workflow diagram illustrates the integration of these computational and experimental methods.

Integrated workflow for studying tautomerism and solvent effects.

Implications for Drug Development

The tautomerism and solvent-dependent behavior of this compound have direct and critical implications for pharmaceutical research.

- Biological Activity: The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, found in drugs with diverse activities, including antiepileptic (lamotrigine), antiviral (triazavirin), and anticancer (bimiralisib) properties [2].

- Solvent as a Design Tool: Solvent effects influence a drug candidate's release, transport, and absorption within the organism. Understanding these effects is a pivotal tool in rational drug design [1].

- Case Study: PDK Inhibitors: Recent research has developed a library of This compound derivatives as potent and subtype-selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), a target in cancer metabolism [3]. The inhibitory activity of these compounds was assessed using a chemiluminescent ADPGlo Kinase Assay, with many showing strong activity at low micromolar concentrations, highlighting the therapeutic potential of this chemical scaffold [3].

The relationship between the molecular studies and this drug development application is mapped in the following pathway.

From molecular properties to therapeutic drug action.

References

Thermal Stability vs. Melting Point: A Critical Distinction

For a research and development audience, it is essential to understand that thermal stability and melting point are distinct properties and are not directly correlated [1].

- Melting Point is a physical change. It is the temperature at which a solid becomes a liquid, with its fundamental chemical structure remaining unchanged. Upon cooling, the substance typically returns to its solid form [1].

- Thermal Decomposition is a chemical change. It involves the breaking of chemical bonds, leading to the formation of new substances. This change is irreversible [1].

A material with a high melting point may decompose before it ever melts, and conversely, a substance with a low melting point might be highly resistant to decomposition. Therefore, an investigation must measure both parameters.

Experimental Protocols for Characterization

To fully characterize a material's high-temperature behavior, you would employ a combination of the following techniques. The workflow for such an investigation typically follows a logical sequence, which can be visualized in the diagram below.

Experimental workflow for thermal characterization, integrating multiple techniques for comprehensive analysis.

The table below summarizes the key experimental methods used in such a workflow.

| Technique | Core Measurement | Key Data Output | Protocol Summary |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. temperature/time [2] | Onset temperature of decomposition; thermal stability profile [2] | Sample heated in controlled furnace (air/inert gas); mass measured continuously [2]. |

| Differential Scanning Calorimetry (DSC) | Heat flow into/out of sample vs. temperature [2] | Melting point (endotherm); glass transition; crystallization [2] | Sample & reference heated identically; energy difference to maintain same temperature is measured [2]. |

| Hot-Stage Microscopy (HSM) | Visual observation under controlled temperature | Direct visualization of melting, sintering, or decomposition | Sample viewed on a heating stage; morphological changes recorded [2]. |

| Isothermal Stability Testing | Property retention over time at fixed temperature [2] | Quantitative data on property degradation (e.g., strength loss over time) [2] | Samples held at target temp. for set durations; properties measured post-test [2]. |

Key Factors Influencing Thermal Stability

When interpreting data from the above protocols, the thermal stability of any material is not an intrinsic property but is controlled by several factors [2]. Understanding these is key to improving a material's performance. The relationships between these factors and thermal stability are complex, as illustrated below.

Primary factors controlling material thermal stability, showing pathways to high or low stability.

A Practical Path Forward for Your Research

Since "3-ATZ" remains ambiguous, I suggest the following steps to find the specific information you need:

- Clarify the Compound's Identity: Confirm if "3-ATZ" refers to Alumina Toughened Zirconia or another compound (e.g., a chemical inhibitor). Consulting patent literature or the specific research paper you are following may provide clarity.

- Search with Precise Terminology: If it is the ceramic, use its full name or abbreviations like "3Y-TZP" or "ATZ ceramic" in database searches. If it is another compound, try using its systematic chemical name or CAS number.

- Consult Specialized Databases: For accurate property data, search dedicated materials databases (e.g., NIST Chemistry WebBook, MatWeb) or scientific literature databases (e.g., Scopus, Web of Science) using the refined terminology.

References

Core Chemical Properties and Significance

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, while not a direct aza-analogue, serves as an excellent model system due to its privileged status in medicinal chemistry and its isoelectronic relationship with purines [1].

- Purine Bioisostere: The TP ring system is isoelectronic with the purine ring, making it a versatile bioisostere in drug design. This replacement can mimic the purine scaffold in biological systems, particularly for targeting enzyme active sites like those in kinases [1].

- Additional Bioisosteric Roles: Beyond purine mimicry, the TP scaffold can also function as a bioisostere for a carboxylic acid functional group and an N-acetyl fragment of ε-N-acetylated lysine, highlighting its versatility [1].

- Metal Chelation: Three nitrogen atoms in the TP ring provide accessible electron pairs, making it an effective ligand for forming metal complexes. This property has been exploited in developing anti-cancer and anti-parasitic agents [1].

Synthetic Methodologies

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines and related frameworks primarily relies on annulation reactions, offering flexibility for introducing diverse substitutions [1].

Synthetic Pathways to 1,2,4-Triazolo[1,5-a]pyrimidines. Key routes involve annulation of 1,2,4-aminotriazole or functionalized pyrimidine precursors [1].

Biological Activities and Therapeutic Applications

These heterocyclic systems demonstrate a wide spectrum of potent biological activities, underpinning their value in drug discovery.

Anticancer Activity of 1,2,4-Triazolo[1,5-a]pyrimidine Indole Derivatives [2]

The table below summarizes the anti-proliferative activity (IC50 in μmol/L) of selected hybrid compounds against human cancer cell lines.

| Compound | MGC-803 (Gastric) | HCT-116 (Colorectal) | MCF-7 (Breast) |

|---|---|---|---|

| H5 | 12.4 ± 0.41 | 13.1 ± 0.42 | 28.1 ± 0.92 |

| H9 | 15.1 ± 0.47 | 15.4 ± 0.32 | >80 |

| H12 | 9.47 ± 0.21 | 9.58 ± 0.48 | 13.1 ± 0.39 |

| H18 | 17.5 ± (data incomplete) | (data not shown) | (data not shown) |

| 5-Fu (Positive Control) | (Data used for comparison in study) |

- Mechanism of Action: Compound H12 exhibited the strongest activity and was found to dose-dependently inhibit the ERK signaling pathway, decreasing phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. It also induced G2/M cell cycle arrest and apoptosis in MGC-803 cells [2].

Other Significant Pharmacological Activities

- Anti-inflammatory & Analgesic: Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines show significant anti-inflammatory and analgesic activities, with compounds 9, 13, and 14a identified as the most potent. These agents are developed as alternatives to traditional NSAIDs to reduce gastrointestinal side effects [3].

- Antiviral: 1,2,4-Triazolo[1,5-a]pyrimidine-2-carboxamide scaffolds have been designed as disruptors of the PA-PB1 subunit interaction in the influenza virus RNA-dependent RNA polymerase (RdRP) [4].

- Antimicrobial & Antifungal: Novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines demonstrate high antibacterial and antifungal activities against pathogens like E. coli, P. aeruginosa, S. aureus, and C. albicans, comparable to commercial antibiotics [5].

- Anti-malarial: A quantitative structure-activity relationship (QSAR) model was built for 125 congeners of 1,2,4-TAP, successfully predicting anti-malarial activity against Plasmodium falciparum [6].

Quantitative Structure-Activity Relationship (QSAR) Insights

Machine learning-based QSAR modeling provides a data-driven approach to optimize heterocyclic compounds for desired properties.

QSAR Modeling Workflow for Anti-malarial 1,2,4-TAP Analogs. Machine learning models predict activity based on key molecular descriptors to guide rational design [6].

- Key Molecular Descriptors: The most significant variables for predicting anti-malarial pIC50 include npr1, pmi3, slogP, vsurf-CW2, and vsurf-W2 [6].

- Model Performance: Algorithms like k-Nearest Neighbors (kNN), Support Vector Regressor (SVR), and Random Forest Regressor (RFR) demonstrated strong robustness and reliability in predicting activity [6].

Experimental Protocols

The following methodology provides a general, adaptable procedure for synthesizing novel heterocyclic systems, representative of approaches used in the field [5].

General Procedure for Heterocyclization under Reflux

This example outlines the synthesis of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines [5].

- Reaction Setup: A mixture of starting materials (e.g., 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles) and a bifunctional reagent (e.g., chloromethyl biphenyl-phosphanoxide, phenacyl bromide, diethyl oxalate) in a 1:1 molar ratio is prepared in a suitable solvent (e.g., 100 mL of Ethanol-DMF or Tetrahydrofuran (THF)).

- Catalyst/Base: In some cases, a base like triethylamine (TEA, ~0.5 mL) is added.

- Reaction Execution: The reaction mixture is heated under reflux for 3-6 hours, with progression monitored by TLC.

- Work-up: The mixture is cooled and poured into ice. The resulting solid precipitate is collected by vacuum filtration.

- Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the pure final compound.

Characterization Techniques

- Melting Point: Determined using a melting point apparatus (e.g., Stuart Scientific) [3] [5].

- FTIR Spectroscopy: Performed on a spectrometer (e.g., Perkin Elmer) to identify functional groups [3] [5].

- NMR Spectroscopy: 1H and 13C NMR spectra are recorded (e.g., on a Bruker DPX 400 MHz spectrometer) in deuterated DMSO or CDCl3 to confirm molecular structure [3] [5].

- Mass Spectrometry: Mass spectra are acquired using instruments like a Shimadzu GC/MS-QP-5050A to determine molecular weight [3] [5].

References

- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of [1,2,4] ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of thieno [2′,3′:4,5] ... [sciencedirect.com]

- 4. Synthesis and characterization of 1,2,4-triazolo[1,5-a] ... [sciencedirect.com]

- 5. Synthesis, biological activity and molecular modeling study ... [nature.com]

- 6. Modeling the Quantitative Structure–Activity Relationships ... [mdpi.com]

3-amino-1,2,4-triazine supramolecular self-assembly

Overview of 3-Amino-1,2,4-triazine

This compound is a nitrogen-rich heterocyclic compound. A single-crystal X-ray diffraction study reveals that in its solid state, the molecules form one-dimensional chains through intermolecular hydrogen bonding interactions [1]. This inherent ability to form directional non-covalent bonds makes it a potential building block for constructing more complex supramolecular architectures.

Primary Research Applications and Protocols

While direct studies on its self-assembly are scarce, this compound serves as a crucial precursor in creating compounds with advanced self-assembly properties and biological activity.

Drug Discovery: Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

Researchers have designed and synthesized a library of this compound derivatives as selective PDK1 inhibitors for treating pancreatic ductal adenocarcinoma [2]. The methodology below outlines the key steps for creating and evaluating these compounds.

Diagram of the experimental workflow for developing this compound-based PDK1 inhibitors.

The experimental protocol involves a multi-stage validation process [2]:

- Design and Synthesis: A library of this compound derivatives was created using a molecular hybridization approach.

- In Silico Studies: Molecular modeling and docking studies were performed to confirm that the designed ligands fit into the ATP-binding site of the PDK1 enzyme.

- In Vitro Profiling:

- Biochemical Screening: Compounds were tested for their potency and selectivity in inhibiting PDK enzyme activity.

- Cell-Based Assays: Efficacy was evaluated in 2D cell cultures and 3D spheroids of human pancreatic cancer cells. Cellular mechanistic studies confirmed the compounds induced death by impairing the PDH/PDK axis, causing metabolic and redox stress.

- In Vivo Validation: The most promising compound was tested in a highly aggressive mouse model of Kras-mutant pancreatic cancer, demonstrating targeted inhibition and antitumor efficacy.

Self-Assembly of Energetic Materials

A common strategy in energetic materials research is to use supramolecular self-assembly to improve the oxygen balance and performance of explosives. Although not specifically for this compound, a closely related compound, 3-picrylamino-1,2,4-triazole (PATO), was combined with nitric acid (HNO₃) to form a novel energetic material (PATO-N) [3]. The synthesis protocol is as follows:

- Preparation of PATO-N: PATO was suspended in distilled water at 50°C. A 68% (w/w) nitric acid solution was added dropwise, dissolving the PATO and forming a yellow transparent solution. After stirring for one hour, the solution was left to evaporate at room temperature, yielding yellow needle-like crystals over one week [3].

- Characterization: The structure was confirmed by single-crystal X-ray diffraction (SXRD). Thermal stability was assessed via TG-DSC, and safety was evaluated through impact sensitivity tests [3].

Data Summary of Triazine-Based Assemblies

The table below summarizes key properties from research on related triazine-based assemblies, illustrating the potential of this chemical family.

| Material / Compound | Key Property/Interaction | Application/Outcome | Citation |

|---|---|---|---|

| This compound | Forms hydrogen-bonded molecular chains in the crystal structure. | Demonstrates inherent supramolecular assembly capability. | [1] |

| PATO-N Energetic Material | Co-crystal of PATO and HNO₃; Impact sensitivity (H₅₀) > 112.2 cm. | Classified as an insensitive energetic material with improved oxygen balance. | [3] |

| Triazine-based Oligomers | Form sequence-selective duplexes with association constants (Kₐ) up to 1.6 × 10⁵ M⁻¹. | Serves as a model for supramolecular recognition and self-assembly. | [4] [5] |

Promising Research Directions

The current literature suggests several promising avenues for future research on :

- Surface-Mediated Assembly: Inspired by studies on tripodal triazine molecules on metal surfaces [6], you could investigate the self-assembly of this compound derivatives on substrates like Au(111) or Ag(111) using techniques like Scanning Tunneling Microscopy (STM).

- Functional Co-crystallization: Following the strategy used for PATO-N [3], this compound could be co-crystallized with various organic or inorganic acids to create new functional materials with tailored properties.

- Complex Architectures: The compound's hydrogen-bonding donor and acceptor sites make it a candidate for constructing more intricate structures like rosettes or porous networks, similar to those formed by 1,3,5-triazine derivatives [7] [8].

References

- 1. This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the this compound-Based Library as ... [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and properties of 3-picrylamino-1,2 ... [pubs.rsc.org]

- 4. The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00321K [pubs.rsc.org]

- 5. The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-mediated Self-assembly of 1,3,5-Benzene/Triazine Functionalized by Flexible Isopropylethynyl Groups | Chemical Research in Chinese Universities [link.springer.com]

- 7. Supramolecular self-assembly of triazine-based small molecules: targeting the endoplasmic reticulum in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The s-triazine ring, a remarkable unit to generate ... [sciencedirect.com]

3-amino-1,2,4-triazine CCDC 192992 structural data

Crystallographic Data Tables

The following tables summarize the key experimental data and geometric parameters for the crystal structure of 3-amino-1,2,4-triazine.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Description |

|---|---|

| Identification Code | CCDC 192992 [1] |

| Chemical Formula | C₃H₄N₄ [1] |

| Formula Weight | 96.10 g·mol⁻¹ [1] |

| Crystal System | Triclinic [1] |

| Space Group | P1 [1] |

| Unit Cell Parameters | a = 5.225 (1) Å, b = 6.166 (1) Å, c = 7.079 (1) Å, α = 84.03 (3)°, β = 76.88 (3)°, γ = 77.81 (3)° [1] |

| Unit Cell Volume | 216.73 (7) ų [1] |

| Temperature | 295 K [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) [1] |

Table 2: Hydrogen-Bond Geometry (Å, °) This network stabilizes the crystal structure, forming chains almost parallel to the b-axis [1].

| D-H...A | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

|---|---|---|---|---|

| N1-H1...N4ᵃ | 0.85 (2) | 2.21 (2) | 3.055 (2) | 174 (2) |

| N5-H5A...N2ᵇ | 0.87 (2) | 2.17 (2) | 3.033 (2) | 172 (2) |

| N5-H5B...N1ᶜ | 0.85 (2) | 2.32 (2) | 3.066 (2) | 146 (2) |

Symmetry codes: (a) x, y+1, z; (b) -x+1, -y+1, -z+1; (c) -x+1, -y, -z+1 [1]

Experimental Methodology

The following workflow outlines the key steps taken to determine the crystal structure.

Experimental workflow for CCDC 192992 structure determination.

Key Structural Findings

The analysis of the crystal structure revealed several important features:

- Molecular Structure: The 1,2,4-triazine ring is aromatic but significantly distorted from a regular hexagon. The smallest internal angle is at C3—N4—C5, attributed to the steric effect of the lone-pair electrons on the nitrogen atom (N4) as predicted by valence-shell electron-pair repulsion (VSEPR) theory [1].

- Hydrogen-Bonding Network: In the crystal, each molecule participates in four hydrogen bonds, acting twice as a donor and twice as an acceptor. This forms chains of molecules that run almost parallel to the crystallographic b-axis [1].

- π-π Interactions: The hydrogen-bonded chains form parallel stacks. Within a stack, the planar triazine rings are separated by approximately 2.88 Å, indicating significant π-π interactions between the aromatic systems [1].

- Comparison with Calculated Geometry: The structure was compared with gas-phase ab initio calculations (HF/6-31G(d,p) level). The ring distortion observed in the crystal was also present in the optimized structure of an isolated molecule, indicating the distortion is primarily intrinsic rather than solely caused by crystal packing [1].

Research Context

This structural study is part of broader research into the solid-state chemistry of triazine derivatives, which are of interest for their ability to form supramolecular structures through multiple hydrogen bonds [1]. Beyond fundamental crystallography, the this compound scaffold is relevant to drug discovery; for example, its derivatives have been investigated as selective PDK1 inhibitors with therapeutic potential in pancreatic ductal adenocarcinoma [2].

References

3-amino-1,2,4-triazine VSEPR theory ring distortion

Structural Distortion Explained by VSEPR Theory

In the crystal structure, the planar six-membered aromatic ring shows significant distortion from an ideal hexagon. The internal C3–N4–C5 angle is notably smaller than 120°, a direct result of the steric effect of a lone-pair electron on the N4 atom, consistent with VSEPR theory predictions [1].

This distortion is intrinsic to the molecule's electronic structure. Gas-phase ab initio molecular-orbital calculations (HF/6-31 G(d,p) level) on an isolated molecule show a similar bond angle pattern, confirming the distortion results mainly from lone-pair electron repulsion, with crystal packing and hydrogen bonding having a lesser influence [1].

Quantitative Structural Data

The table below summarizes key structural parameters from single-crystal X-ray diffraction, comparing the distorted ring angles with an ideal hexagon.

| Bond Angle within the Ring | Measured Value | Comparison to Ideal 120° |

|---|---|---|

| C3—N4—C5 | Significantly smaller than 120° [1] | Smaller |

| C6—N1—N2 | Less distorted [1] | Closer |

| C3—N2—N1 | Less distorted [1] | Closer |

The N–N and N–C bond lengths in the crystal are comparable to other N-heteroaromatic derivatives but are slightly longer than those in the optimized gas-phase molecule [1].

Experimental Protocol for Crystal Structure Analysis

The structural data for 3-amino-1,2,4-triazine was obtained through the following methodology [1]:

- 1. Crystallization: Light yellow crystals were obtained by sublimation under vacuum with a temperature gradient.

- 2. Data Collection: A single-crystal X-ray diffraction experiment was performed on a Siemens P4 diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 295 K.

- 3. Data Processing:

- Cell Refinement: Used the

XSCANSsoftware suite. - Structure Solution: Solved with

SHELXS97. - Structure Refinement: Refined on F² using

SHELXL97.

- Cell Refinement: Used the

- 4. Crystal System: Triclinic, space group P1.

- 5. Refinement Details: All hydrogen atom parameters were refined. The final R-factor was 0.034.

Supramolecular Structure and Role in Drug Discovery

The molecular distortion occurs within a broader supramolecular architecture. In the crystal, each molecule forms four hydrogen bonds (two as donor, two as acceptor), creating chains that run almost parallel to the b-axis [1]. These chains stack with a short π–π interaction distance of approximately 2.88 Å, indicating strong aromatic ring interactions [1].

The this compound scaffold is a privileged structure in medicinal chemistry [2]. Recent research uses it to develop Pyruvate Dehydrogenase Kinase (PDK) inhibitors for targeting metabolic vulnerabilities in aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [3] [4] [5]. The molecule's ability to form multiple hydrogen bonds is key for supramolecular structure formation and for properly positioning the inhibitor inside enzyme ATP-binding sites [1] [3].

The following diagram illustrates the relationship between the core structure of this compound and its resulting properties and research applications.

References

- 1. (IUCr) 3 - Amino - 1 , 2 , 4 - triazine [journals.iucr.org]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions ... [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of the this compound-Based Library as ... [pmc.ncbi.nlm.nih.gov]

- 4. Structural Manipulations of Marine Natural Products Inspire ... [mdpi.com]

- 5. Discovery of the this compound-Based Library as ... [pubmed.ncbi.nlm.nih.gov]

3-amino-1,2,4-triazine ab initio molecular orbital calculations

Computational Studies & Methodologies

Ab initio calculations provide insights into the intrinsic electronic structure and properties of 3-amino-1,2,4-triazine, which are crucial for understanding its behavior in the solid state and in biological applications [1] [2] [3].

The table below summarizes the key computational studies and their parameters:

| Study Focus | Computational Method & Basis Set | Key Objectives & Comparisons | Software Used |

|---|---|---|---|

| Gas-Phase Geometry & Crystal Structure [1] | HF/6-31G(d,p) | Compare optimized gas-phase geometry with X-ray crystal structure to assess ring distortion and effects of hydrogen bonding. | Not specified |

| Tautomerism & Solvent Effects [3] | DFT (B3LYP) & MP2 with 6-311++G(d,p) | Identify the most stable tautomer; analyze effects of different solvents (chloroform, ACN, DMSO, water) on geometry, vibrations, and charge distribution. | Gaussian 03, GaussView |

Detailed Experimental & Computational Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies:

Protocol for Gas-Phase Geometry Optimization and Crystal Comparison [1]

- Objective: To determine the geometry of an isolated this compound molecule and understand the impact of crystal packing forces.

- Methodology:

- Perform a fully optimized geometry calculation at the HF/6-31G(d,p) level for an isolated molecule.

- Compare the calculated bond lengths, angles, and dihedral angles of the triazine ring with those obtained from single-crystal X-ray diffraction data.

- Analyze differences (e.g., slightly longer bonds in the crystal) to attribute them to hydrogen-bonding systems and crystal packing effects.

Protocol for Tautomer Stability and Solvent Effect Analysis [3]

- Objective: To find the most stable molecular form and investigate how solvents influence molecular properties.

- Methodology:

- Tautomer Optimization: Model all possible tautomers and conformers of this compound. Optimize their geometries in the gas phase using DFT/B3LYP/6-311++G(d,p) and calculate their total energies to identify the most stable form.

- Solvent Effect Calculation: Use the Polarizable Continuum Model (PCM) to simulate the solvent environment. Fully re-optimize the molecular geometry and calculate vibrational frequencies, dipole moments, and atomic charges in different solvents (e.g., chloroform, acetonitrile, DMSO, water).

- Vibrational Spectroscopy: Calculate the IR and Raman spectra for the most stable tautomer in both the gas phase and solution. Compare these with experimental spectra recorded in solid state (KBr disc), DMSO, and water to validate the computational model.

Key Quantitative Findings from Computational Studies

The following table compares key geometrical parameters from computational studies with experimental X-ray data, highlighting the accuracy of different methods [1] [3].

| Parameter | X-Ray Diffraction (Crystal) [1] | HF/6-31G(d,p) (Gas) [1] | DFT/B3LYP/6-311++G(d,p) (Gas) [3] | MP2/6-311++G(d,p) (Gas) [3] |

|---|---|---|---|---|

| Bond Lengths (Å) | ||||

| N1-N2 | ~1.33 | Similar trend, generally slightly shorter than in crystal | Deviation within 0.004 Å | Deviation within 0.011 Å |

| C3-N4 | ~1.34 | |||

| Bond Angles (°) | ||||

| C3-N4-C5 | Significantly < 120° | Similar correlation observed | Deviation within 0.251° | Deviation within 0.338° |

| C6-N1-N2 / C3-N2-N1 | Less distorted | |||

| Primary Conclusion | Ring distortion from ideal geometry due to lone-pair repulsion and hydrogen bonding. | Calculated gas-phase geometry reproduces the ring distortion, indicating it is primarily intrinsic. | Excellent agreement with experimental data, validating it for further property analysis. | Good agreement, slightly larger deviations than DFT. |

Application in Drug Discovery

The this compound scaffold is significant in medicinal chemistry. Computational studies support the design of derivatives, such as PDK inhibitors, by providing insights into stable molecular geometry and electronic properties that facilitate target binding [2]. The core structure's ability to form multiple hydrogen bonds is key to developing supramolecular structures and effective inhibitors for aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [1] [2].

Research Workflow Visualization

The diagram below outlines the general computational workflow for studying this compound, based on the methodologies from the cited research.

Research workflow for this compound computational studies.

Key Insights for Researchers

- Method Selection: HF calculations provide a good baseline, but DFT/B3LYP with a triple-zeta basis set (6-311++G(d,p)) offers superior accuracy for energy comparisons and spectroscopic predictions [3].

- Solvent is Crucial: For biological applications, always include solvent effects (e.g., via PCM). Molecular properties like dipole moment can change significantly from the gas phase to aqueous solution [3].

- Solid-State vs. Molecular: Remember that crystal structures include packing forces. Ab initio gas-phase calculations help you disentangle intrinsic molecular properties from intermolecular interactions present in the solid state [1].

References

Application Note: Sonogashira Coupling of 3-Amino-6-bromo-1,2,4-triazine

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, found in compounds with documented anticancer, antimicrobial, and antiviral activities [1] [2]. The 3-amino-6-bromo derivative is a particularly useful synthetic intermediate. The bromine atom at the C6 position is amenable to palladium-catalyzed cross-coupling, providing a rapid route to diversify the core structure.

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is an excellent method for this purpose. It forges a carbon-carbon bond between the electron-deficient triazine ring and an alkynyl moiety, yielding conjugated systems that can enhance interactions with biological targets [3] [4].

Experimental Protocol

This protocol is adapted from recent literature on coupling heterocyclic bromides, specifically triazines and tetrazines [4] [5] [6], and leverages developments in copper-free conditions to minimize alkyne homocoupling side reactions [7].

Objective

To synthesize 3-amino-6-(phenylethynyl)-1,2,4-triazine from 3-amino-6-bromo-1,2,4-triazine and phenylacetylene via a palladium-catalyzed Sonogashira cross-coupling reaction.

Materials

- Reactants: 3-Amino-6-bromo-1,2,4-triazine, Phenylacetylene

- Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

- Ligand: If required by the specific palladium precursor

- Base: Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)

- Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

- Inert Atmosphere: Argon or Nitrogen gas

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-amino-6-bromo-1,2,4-triazine (1.0 equiv, e.g., 0.2 mmol) and the palladium catalyst (2-5 mol%). Flush the system with an inert gas (N₂/Ar).

- Addition of Reagents: Under a positive pressure of inert gas, add the anhydrous solvent (2-4 mL), the terminal alkyne (1.2 - 1.5 equiv), and the base (2.0 - 3.0 equiv).

- Reaction Execution: Stir the reaction mixture at room temperature or under mild heating (e.g., 60°C). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Separate the organic layer and dry it over anhydrous sodium sulfate.

- Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the desired pure coupled product.

Critical Reaction Parameters & Data

The tables below summarize the key variables for this transformation.

Table 1: Reaction Component Screening

| Component | Role | Options & Considerations |

|---|---|---|

| Palladium Source | Primary Catalyst | Pd(PPh₃)₄: Common, air-sensitive. [8] PdCl₂(PPh₃)₂: Also widely used. [3] Palladacycles/Nanoparticles: For copper-free, heterogeneous conditions. [3] [7] |

| Co-catalyst (CuI) | Traditional Co-catalyst | Can accelerate transmetalation but may promote Glaser homocoupling of alkynes. Copper-free conditions are often preferred for cleaner reactions. [7] |

| Base | Acid Scavenger | Amines (Et₃N, iPr₂NH): Common, also serve as solvent. In copper-free routes, the base deprotonates the terminal alkyne. [7] [8] |

| Solvent | Reaction Medium | THF, MeCN, DMF. Newer, greener systems use water with surfactants (e.g., HandaPhos) under mild conditions. [3] [9] |

Table 2: Optimized Conditions & Expected Outcomes

| Parameter | Recommended Conditions | Notes & Rationale |

|---|---|---|

| Catalyst Loading | 2-5 mol% Pd | Lower loadings (ppm level) possible with advanced ligands like HandaPhos in water. [3] |

| Temperature | Room Temp. to 60°C | Mild heating can improve reaction rate without decomposition. |

| Atmosphere | Inert (N₂/Ar) | Standard for Pd-catalyzed reactions to prevent catalyst oxidation. Some modern protocols are aerobic. [3] |

| Reaction Time | 2-12 hours | Monitor by TLC. |

| Expected Yield | Moderate to High | Yields can vary based on alkyne sterics and electronics. |

Workflow & Reaction Pathway

The following diagram illustrates the logical workflow for the Sonogashira coupling of 3-amino-6-bromo-1,2,4-triazine and the catalytic cycle that facilitates the transformation.

Diagram 1: Experimental workflow for the Sonogashira coupling reaction.

Diagram 2: Simplified copper-free Sonogashira catalytic cycle [7] [8]. The palladium catalyst undergoes oxidative addition with the bromo-triazine, coordinates and deprotonates the terminal alkyne, and finally undergoes reductive elimination to form the new C–C bond.

Conclusion

This protocol provides a robust and modular method for functionalizing the 1,2,4-triazine core. The Sonogashira coupling is a powerful tool for generating a library of alkynyl-triazine derivatives. These compounds are highly valuable for screening in various biological assays, including as potential neddylation inhibitors in oncology or as antimicrobial agents [1] [10]. The move towards copper-free and aqueous reaction conditions makes this methodology increasingly aligned with the principles of green and sustainable chemistry [7] [9].

References

- 1. 1,2,4 Triazine Derivative - an overview [sciencedirect.com]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions ... [pubs.rsc.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Reactions of 3-amino-1,2,4-triazine with coupling reagents ... [academia.edu]

- 5. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a ... [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a ... [pubs.rsc.org]

- 7. Copper-free Sonogashira cross-coupling reactions [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [chem.libretexts.org]

- 9. Recent progress in copper-free Sonogashira-Hagihara ... [sciencedirect.com]

- 10. Design, and synthesis of 2,4-thiazolidinedione substituted ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 3-Amino-1,2,4-triazine for Drug Development

Introduction to Triazine Chemistry and Cross-Coupling Applications

The 1,2,4-triazine nucleus represents a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties and versatility in synthetic optimization. As a nitrogen-rich heterocycle, this structure serves as a key building block for numerous therapeutic agents, with demonstrated applications in anticancer, antiviral, antimicrobial, and anti-inflammatory treatments [1]. The strategic incorporation of substituents via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has emerged as a powerful methodology for generating structural diversity around the triazine core. This approach enables efficient carbon-carbon bond formation under mild conditions with excellent functional group tolerance, making it particularly valuable for lead optimization campaigns in pharmaceutical development.

The 3-amino-1,2,4-triazine derivative serves as an especially valuable intermediate due to the presence of the amino group, which provides both electronic modulation of the heterocyclic system and an additional handle for further functionalization. Recent studies have demonstrated that Suzuki-Miyaura cross-coupling on halogenated this compound precursors enables the introduction of various aromatic, heteroaromatic, and even alicyclic substituents, significantly expanding the accessible chemical space for biological evaluation [1] [2]. The application of these methods has yielded compounds with improved pharmacological profiles, including enhanced target affinity, metabolic stability, and physicochemical properties compared to their parent structures.

Synthetic Approaches to Functionalized 1,2,4-Triazines

Overview of Synthetic Methodologies

The synthesis of functionalized 1,2,4-triazines has evolved substantially, with several efficient methodologies being developed to access variously substituted derivatives:

Condensation Approaches: Traditional synthetic routes to the 1,2,4-triazine core often involve condensation reactions between appropriately functionalized precursors, such as the reaction of 2-nitroaniline derivatives with cyanamide to form benzotriazine oxides, which can serve as advanced intermediates for further elaboration [3]. These methods typically provide access to the core heterocyclic structure but offer limited flexibility for introducing diverse substituents at later stages of synthesis.

Palladium-Catalyzed Cross-Coupling: The application of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings, has revolutionized triazine chemistry by enabling the introduction of diverse substituents at various positions on the heterocyclic core [3] [1]. These methods allow for the efficient decoration of the triazine scaffold with aryl, heteroaryl, vinyl, and alkyl groups, significantly expanding the structural diversity accessible from common halogenated precursors.

Sequential Functionalization Strategies: Advanced synthetic approaches often employ orthogonal protection and sequential functionalization strategies, wherein different positions on the triazine core are modified in a specific order to achieve the desired substitution pattern [1]. This approach is particularly valuable for accessing complex triazine derivatives bearing multiple distinct substituents, which would be challenging to incorporate via direct synthesis.

Comparative Analysis of Cross-Coupling Methodologies

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for 1,2,4-Triazine Functionalization

| Reaction Type | Triazine Substrate | Coupling Partner | Key Conditions | Applications | Representative Yield Range |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-3-amino-1,2,4-triazine | Aryl/heteroaryl boronic acids | Pd(OAc)₂, SPhos or PCy₃, K₃PO₄ or Cs₂CO₃, toluene/water (3:1), 110°C, 24h | Introduction of aromatic and heteroaromatic substituents | 58-87% [1] |

| Sonogashira | 6-Bromo-3-amino-1,2,4-triazine | Terminal alkynes | Pd(0) catalyst, CuI, Et₃N, THF, 65°C, 18h | Installation of alkynyl spacers for further elaboration | 58-87% [1] |

| Buchwald-Hartwig | Halo-1,2,4-benzotriazine 1-oxides | Amines | Pd(OAc)₂, ligand, base, sealed tube, 110°C | Formation of C-N bonds for amino-functionalized derivatives | Moderate to good yields [3] |

Detailed Experimental Protocols

Suzuki-Miyaura Cross-Coupling of 6-Bromo-3-amino-1,2,4-triazine

3.1.1 Reagents and Materials

Table 2: Required Reagents and Materials for Suzuki-Miyaura Cross-Coupling

| Reagent/Material | Specification | Purpose | Handling Precautions |

|---|---|---|---|

| 6-Bromo-3-amino-1,2,4-triazine | ≥95% purity | Coupling substrate | Light-sensitive, store under inert atmosphere |

| Boronic acids | ≥95% purity | Coupling partner | Store under anhydrous conditions |

| Palladium acetate (Pd(OAc)₂) | ≥99.9% metal basis | Catalyst precursor | Air-sensitive, store in desiccator |

| SPhos ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | ≥97% purity | Ligand for palladium | Air-sensitive, store under nitrogen |

| Potassium phosphate (K₃PO₄) | Anhydrous, ≥98% | Base | Hygroscopic, store in sealed container |

| Toluene | Anhydrous, ≥99.8% | Solvent | Flammable, use in well-ventilated area |

| Deionized water | HPLC grade | Co-solvent | N/A |

| Nitrogen/Argon gas | High purity (≥99.99%) | Inert atmosphere | Use with proper ventilation |

3.1.2 Step-by-Step Procedure

Reaction Setup: In a dried Schlenk tube or sealed reaction vessel, combine 6-bromo-3-amino-1,2,4-triazine (1.0 equiv, typically 0.5-1.0 mmol scale), the appropriate boronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos ligand (10 mol%).

Addition of Solvent and Base: Under an inert atmosphere (N₂ or Ar), add the solvent mixture of toluene and water (3:1 v/v, 0.1 M concentration with respect to triazine substrate) followed by K₃PO₄ (2.0 equiv).

Reaction Conditions: Seal the reaction vessel and heat the mixture at 110°C with vigorous stirring for 24 hours. Monitor reaction progress by TLC or LC-MS at appropriate intervals.

Work-up Procedure: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with brine (10 mL). Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 15 mL).

Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with appropriate solvent systems (typically gradient of ethyl acetate/hexane or methanol/dichloromethane).

Characterization: Characterize the purified products by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS to confirm structure and assess purity.

3.1.3 Troubleshooting Guide

Low Conversion: If starting material remains after 24 hours, consider increasing catalyst loading to 10 mol% Pd(OAc)₂ or extending reaction time to 36 hours. Ensure the boronic acid is fresh and of high purity.

Formation of By-products: Homocoupling of boronic acid can occur if oxygen is present in the reaction mixture. Ensure thorough degassing of solvents and maintenance of inert atmosphere throughout the reaction.

Decomposition of Starting Material: Some triazine N-oxides may be sensitive to prolonged heating. If decomposition is observed, consider reducing reaction temperature to 90-100°C or using alternative ligands such as PCy₃.

Difficulty in Purification: Polar by-products can sometimes complicate purification. In such cases, consider using a pre-adsorption technique on silica gel before column chromatography or employing alternative purification methods such as recrystallization.

Sequential Functionalization: Amination Followed by Cross-Coupling

For triazine substrates bearing multiple reactive sites, sequential functionalization approaches often yield optimal results:

Chichibabin Amination: Begin with 6-bromo-1,2,4-triazin-3-amine (12.31 mmol) in aqueous ammonium solution. Stir vigorously for 20-30 minutes before adding potassium permanganate (18.50 mmol) portion-wise. Continue stirring at room temperature for 24 hours. Remove excess solvent under reduced pressure and extract the resulting dark brown crude solid with hot isopropanol to obtain 3,5-diamino-1,2,4-triazine derivative in approximately 42% yield [1].

Selective Suzuki-Miyaura Coupling: Employ the aminated intermediate in the standard Suzuki-Miyaura protocol outlined in section 3.1.2, noting that the presence of amino groups may influence reaction kinetics and optimal conditions.

Reaction Workflow and Strategic Planning

Triazine Functionalization Pathway

Figure 1: Strategic Pathways for Triazine Functionalization via Cross-Coupling Chemistry. This workflow illustrates the major synthetic routes accessible from common halogenated triazine precursors, highlighting the diversification potential through Suzuki-Miyaura, Sonogashira, and amination reactions.

Experimental Process Flow

Figure 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling of Triazine Derivatives. This process flow outlines the key experimental operations from reaction setup through final characterization of coupled products.

Pharmaceutical Applications and Case Studies

Kinase Inhibitor Development

The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a privileged structure in kinase inhibitor development, with several candidates advancing to clinical trials. Brivanib alaninate, an FDA-approved VEGFR-2 inhibitor for hepatocellular carcinoma, exemplifies the therapeutic potential of this scaffold [4]. Structure-activity relationship (SAR) studies have demonstrated that strategic introduction of aryl substituents at the C-6 position of the triazine core via Suzuki-Miyaura coupling significantly modulates kinase selectivity and potency. Similarly, BMS-690514 and BMS-599626 (EGFR inhibitors in clinical phase II) incorporate diversified triazine cores accessorized through cross-coupling methodologies [4].

Recent investigations have explored the structure-activity relationships of this compound derivatives as potential anticancer agents. Studies demonstrate that electron-withdrawing substituents introduced via Suzuki-Miyaura coupling enhance cytotoxic activity against various cancer cell lines, while electron-donating groups improve solubility and pharmacokinetic properties [1]. These findings highlight the utility of cross-coupling approaches in balancing potency and drug-like properties during lead optimization.

Antiviral Applications

The pyrrolo[2,1-f][1,2,4]triazine nucleus constitutes the active moiety in remdesivir, a broad-spectrum antiviral medication approved for emergency treatment of COVID-19 [4]. Synthetic access to this scaffold relies on efficient functionalization strategies, including palladium-catalyzed cross-couplings, to introduce diverse substituents that modulate antiviral activity against RNA viruses. Additionally, recent studies have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) [4].

Additional Therapeutic Applications

Antimalarial Agents: 1,2,4-Triazine derivatives have demonstrated promising activity against Plasmodium species, with halogen-containing aromatic substituents introduced via Suzuki coupling showing enhanced efficacy in both in vitro and in vivo models [1].

Antimicrobial Compounds: Strategic functionalization of the triazine core with aromatic and heteroaromatic groups has yielded derivatives with potent activity against multidrug-resistant bacterial strains, addressing a critical need in infectious disease treatment [2].

Anti-inflammatory Agents: 4-(Phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives synthesized via cross-coupling approaches have shown significant p38 mitogen-activated protein kinase inhibition, representing promising candidates for inflammatory disease treatment [2].

Experimental Optimization and Technical Considerations

Catalyst and Ligand Selection

The choice of palladium catalyst and supporting ligand significantly impacts the efficiency of Suzuki-Miyaura cross-coupling reactions with triazine substrates:

Electron-Rich Ligands: Bulky, electron-rich phosphine ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and PCy₃ (tricyclohexylphosphine) generally provide superior results for challenging substrates, facilitating oxidative addition to the heteroaryl halide and stabilizing the active palladium(0) species [3].

Ligand-to-Metal Ratio: Optimal performance is typically achieved with a ligand-to-palladium ratio of 2:1, ensuring complete coordination and stabilization of the catalytic species throughout the reaction.

Alternative Catalysts: For substrates exhibiting poor reactivity with Pd(OAc)₂/SPhos systems, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) may offer improved performance, particularly for sterically hindered coupling partners.

Reaction Parameter Optimization

Several key parameters require careful optimization to achieve maximum yield and purity:

Solvent Systems: Mixed aqueous-organic solvent systems (typically toluene/water 3:1 v/v) provide optimal solubility for both organic substrates and inorganic bases while maintaining catalyst stability [3]. For water-sensitive substrates, pure toluene or dioxane may be employed with appropriate adjustment of base concentration.

Temperature Profiles: While 110°C generally provides satisfactory conversion for most substrates, temperature screening between 80-120°C is recommended during reaction optimization to balance conversion rate against potential decomposition pathways.

Base Selection: Potassium phosphate typically outperforms carbonate bases for electron-deficient heterocycles like 1,2,4-triazines, though cesium carbonate may be superior for particularly challenging couplings [3].

Conclusion

The application of Suzuki-Miyaura cross-coupling to this compound derivatives represents a powerful strategy for generating structural diversity in medicinal chemistry campaigns. The protocols outlined in this document provide researchers with robust, experimentally-verified methodologies for accessing valuable compound libraries for biological evaluation. The continued optimization of these synthetic approaches, coupled with strategic planning of diversification pathways, will undoubtedly yield new therapeutic candidates across multiple disease areas.

The versatility of these methods enables efficient exploration of structure-activity relationships while maintaining synthetic efficiency, making them particularly valuable for lead optimization phases of drug discovery programs. As palladium-catalyzed cross-coupling methodologies continue to evolve, further enhancements in efficiency and substrate scope will undoubtedly expand the accessible chemical space around this privileged heterocyclic scaffold.

References

- 1. Reactions of this compound with coupling reagent... [degruyterbrill.com]

- 2. Reactions of this compound with coupling reagents ... [academia.edu]

- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine [pmc.ncbi.nlm.nih.gov]

Application Note: C-5 Amination of 3-Amino-1,2,4-triazine

The classical Chichibabin amination involves the direct nucleophilic substitution of a hydrogen atom on an electron-deficient nitrogen heterocycle with an amide ion (from NaNH₂ or KNH₂) [1]. However, a modern adaptation using potassium permanganate (KMnO₄) as an oxidant in aqueous ammonia is highly effective for 1,2,4-triazines, providing a route to valuable diaminotriazine building blocks for pharmaceutical and agrochemical research [2] [3].

- Reaction Overview: This protocol describes the conversion of 6-bromo-1,2,4-triazin-3-amine to 3,5-diamino-1,2,4-triazine.

- Key Advantage: The oxidant (KMnO₄) facilitates the removal of a hydride ion, driving the aromatization of the intermediate and eliminating the need to release hydrogen gas, which is a limitation of the traditional method [2] [1].

- Regioselectivity: The reaction exhibits high C-5 regioselectivity. This is because the C-5 position in 1,2,4-triazines typically has the lowest electron density, making it most susceptible to nucleophilic attack. This selectivity holds even in the presence of other potential leaving groups [2].

Detailed Experimental Protocol

The following table summarizes the key parameters for the Chichibabin amination of 6-bromo-1,2,4-triazin-3-amine based on a published synthesis [3].

| Parameter | Specification |

|---|---|

| Starting Material | 6-Bromo-1,2,4-triazin-3-amine [3] |

| Amination Reagent | Aqueous Ammonia (NH₄OH) [3] |

| Oxidant | Potassium Permanganate (KMnO₄) [3] |

| Solvent | The reaction is conducted in an aqueous medium [3]. |

| Molar Quantity | 12.31 mmol of starting material [3] |

| Reaction Temperature | Room Temperature [3] |

| Reaction Time | 24 hours [3] |

| Work-up | Removal of solvent under reduced pressure, extraction of the crude solid with hot isopropanol, followed by filtration and concentration [3] |

| Reported Yield | 42% [3] |

Step-by-Step Procedure

- Reaction Setup: Charge a reaction vessel with 6-bromo-1,2,4-triazin-3-amine (12.31 mmol) and aqueous ammonium hydroxide [3].

- Initiation: Stir the mixture vigorously for 20-30 minutes at room temperature [3].

- Oxidant Addition: Add potassium permanganate (18.50 mmol) portion-wise to the stirring solution. The mixture will turn a dark brown color [3].

- Reaction Progress: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or LC-MS [3].

- Work-up: After 24 hours, remove the solvent under reduced pressure. Extract the resulting dark brown crude solid with hot isopropanol. Filter the hot solution to remove insoluble inorganic salts and concentrate the filtrate under reduced pressure to obtain the product [3].

- Purification: The product, 3,5-diamino-1,2,4-triazine, can be obtained as a solid and may be further purified by recrystallization if necessary [3].

Reaction Mechanism and Regioselectivity

The mechanism proceeds through nucleophilic addition and oxidation. The amide ion (NH₂⁻), derived from ammonia, attacks the electron-deficient C-5 position, forming a σ-complex (Meisenheimer complex). Potassium permanganate then oxidizes this intermediate, leading to the rearomatization of the triazine ring and the formation of the final 5-amino product [2] [1].

The high selectivity for C-5 amination over C-3 is a consistent feature of 1,2,4-triazine chemistry. This is attributed to the inherent electronic structure of the ring system, which makes C-5 the most electrophilic center [2]. This regioselectivity is so pronounced that it is considered the standard outcome for low-temperature amination of 1,2,4-triazines, even when the ring contains a good leaving group at another position [2].

This regiochemical preference is further demonstrated in the behavior of the resulting 3,5-diamino-1,2,4-triazine. Subsequent electrophilic reactions with reagents like benzoyl chlorides occur specifically at the C-5 amino group, not the C-3 amino group. This is due to the strong electron-withdrawing effect of the triazine ring, which deactivates the C-3 amino group towards electrophilic attack [3].

Subsequent Chemical Transformations

The 3,5-diamino-1,2,4-triazine product is a versatile synthetic intermediate. Its two amino groups can be selectively functionalized.

- Reaction with Acyl Chlorides: Treatment with benzoyl chlorides in the presence of a base like triethylamine leads to selective mono-benzoylation at the C-5 amino group, yielding compounds of the general structure 10a–d with moderate yields (50-66%) [3].

- Reaction with Isocyanates: Reaction with aromatic isocyanates can form mono-ureido analogs. The site of reaction (C-3 or C-5) can be distinguished by ¹H NMR spectroscopy, as the proton at the C-6 position shows characteristic shielding depending on which amino group is modified [3].

Experimental Workflow and Mechanistic Pathway

The diagrams below illustrate the complete experimental process and the key steps of the reaction mechanism.

Critical Notes for Researchers

- Safety Considerations: Standard laboratory safety practices should be followed. Potassium permanganate is a strong oxidant and can cause fires upon contact with organic materials. Appropriate personal protective equipment (PPE) should be worn.

- Analytical Verification: The identity and purity of the product should be confirmed using standard analytical techniques. The referenced study used ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) for characterization [3].

- Yield Optimization: The reported 42% yield is a starting point. Researchers may optimize the yield by investigating factors such as reaction temperature, the concentration of ammonia, the equivalence of oxidant, and the purity of the starting material.

References

Application Note: 3-Amino-1,2,4-triazine-Based PDK Inhibitors for Cancer Therapy

Background and Significance: The "Warburg effect," a hallmark of cancer metabolism, describes the preference of cancer cells for aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen. Pyruvate Dehydrogenase Kinases (PDKs) are key regulatory enzymes that enforce this metabolic shift. By phosphorylating and inactivating the mitochondrial pyruvate dehydrogenase complex (PDC), PDKs reduce the flux of pyruvate into the tricarboxylic acid (TCA) cycle. This metabolic reprogramming supports tumor growth, survival, and resistance to therapy [1] [2].

Inhibition of PDKs forces cancer cells back to oxidative phosphorylation, disrupting their metabolic advantage and leading to oxidative stress and apoptosis. This is particularly relevant in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC), which is frequently characterized by KRAS mutations and features a hypoxic, dense stromal microenvironment that promotes PDK overexpression [1] [3] [2]. The 3-amino-1,2,4-triazine scaffold has been identified as a potent and selective pharmacophore for developing novel PDK inhibitors.

Key Experimental Findings

Table 1: Enzyme Inhibition Profile of Select this compound Derivatives This table summarizes the in vitro inhibitory activity (IC₅₀ values) of representative compounds against the PDK1 isoform, demonstrating their high potency at sub-micromolar concentrations [3].

| Compound ID | IC₅₀ on PDK1 (μM) | Key Structural Features |

|---|---|---|

| 4d | 0.04 | Indolyl-7-azaindolyl triazine |

| 5d | 0.04 | Indolyl-7-azaindolyl triazine (isomer) |

| 5f | 0.05 | Indolyl-7-azaindolyl triazine (isomer) |

| 5i | 0.06 | Bis-indolyl triazine |

| 5j | 0.07 | Indolyl-7-azaindolyl triazine (isomer) |

| DCA (Reference) | >10 | Dichloroacetic acid |

Table 2: Cellular Anti-Proliferative Activity The cytotoxic effects of lead compounds were evaluated in 2D and 3D cultures of pancreatic cancer cell lines, showing enhanced potency against KRAS-mutant models [1] [3].

| Compound ID | Cytotoxicity (IC₅₀, μM) in KRAS-mutant PSN-1 cells | Cytotoxicity (IC₅₀, μM) in KRAS-wild type BxPC-3 cells | Selectivity for KRAS-mutant cells |

|---|---|---|---|

| 5i | Low micromolar range | Higher than in PSN-1 | Yes |

| 4d | Low micromolar range | Higher than in PSN-1 | Yes |

| Gemcitabine (Reference) | Comparable to 5i | Comparable to 5i | No |

Isoform Selectivity: Biochemical screenings revealed that these triazine derivatives are potent and subtype-selective. They show strong inhibitory activity against PDK1 and PDK4, but are significantly less effective against PDK2 and only partially inhibit PDK3 [1] [2]. This selectivity is advantageous for targeting specific oncogenic pathways, as PDK1 and PDK4 are closely linked to KRAS-driven cancers [1].

In Vivo Efficacy: Preliminary in vivo studies on a highly aggressive and metastatic Kras-mutant solid tumor model demonstrated that the representative compound 5i could effectively target the PDH/PDK axis. Treatment with 5i showed equal efficacy and a better tolerability profile compared to the FDA-approved drugs cisplatin and gemcitabine [1] [4].

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general synthetic route for creating a library of this compound derivatives via molecular hybridization of indole and triazine pharmacophores [1] [3].

Synthesis of Diketone Intermediates:

- Reaction: Perform a Friedel-Crafts acylation by reacting indole derivatives (e.g., 1-methyl-1H-indole) with indolyl-oxo-acetyl chlorides.

- Conditions: Use anhydrous dichloromethane (DCM) mixed with heptane (2:1 ratio) as the solvent. Use AlCl₃ as a strong Lewis acid catalyst.

- Procedure: Stir the reaction mixture at room temperature for 2 hours under an inert atmosphere.

- Work-up: Isolate the resulting 1,2-diones (bis(indolyl)ethane-1,2-diones) through standard aqueous work-up and purification. Yields typically range from 76% to 92% [3].

Ring-Closure to Form Triazines:

- Reaction: React the purified diketone intermediate with aminoguanidine bicarbonate.

- Conditions: Use refluxing n-butanol as the solvent for 3 hours.

- Outcome: This cyclocondensation reaction yields a mixture of two isomeric this compound products, which can be separated and purified by standard chromatographic techniques. Overall yields for this step are typically high, ranging from 79% to 96% [3].

Protocol 2: Biochemical PDK Inhibition Assay

This protocol measures the direct inhibitory activity of synthesized compounds on recombinant PDK isoforms using a chemiluminescent kinase assay [1] [3] [2].

- Kit: ADPGlo Kinase Assay (Promega).

- Enzymes: Recombinant human PDK1, PDK2, PDK3, and PDK4 isoforms.

- Procedure:

- Incubate each PDK isoform with the test compound (typically at a concentration of 1.5 µM) in the provided assay buffer.

- Allow the enzymatic reaction to proceed for 30 minutes at room temperature.

- Initiate the detection reaction by adding ADPGlo reagent to consume unused ATP.

- Quantify the remaining ATP levels by measuring luminescence. The signal is inversely proportional to kinase activity.

- Data Analysis: Calculate the percentage inhibition of each PDK isoform relative to a vehicle control (0% inhibition) and a no-enzyme background (100% inhibition). For potent inhibitors, determine the half-maximal inhibitory concentration (IC₅₀) by testing a range of compound concentrations and fitting the data to a four-parameter logistic model [3].

Protocol 3: Cellular Viability and Mechanistic Assessment in PDAC Models

This protocol evaluates the anti-proliferative effects and confirms the on-target mechanism of the compounds in pancreatic cancer cell lines [1] [3].

Cell Culture:

- Use human PDAC cell lines, including KRAS-mutant (e.g., PSN-1) and KRAS-wild-type (e.g., BxPC-3) models. Culture cells in both 2D monolayers and 3D spheroids.

Viability Assay:

- Treat cells with a dilution series of the triazine compounds for a defined period (e.g., 72 hours).

- Measure cell viability using standard assays like MTT or similar. Calculate IC₅₀ values from the dose-response curves.

Mechanistic Validation:

- To confirm on-target PDK inhibition, analyze key downstream effects:

- PDC Activity: Assess the phosphorylation status of the E1α subunit of PDC by Western blot. Effective PDK inhibitors should decrease E1α phosphorylation, reactivating the complex.